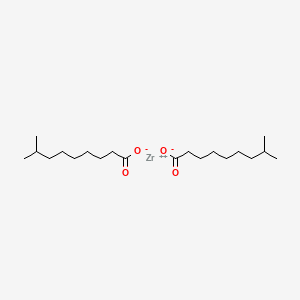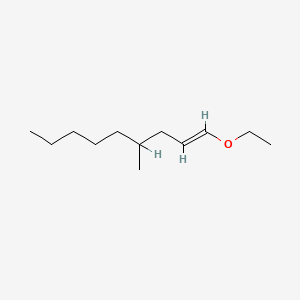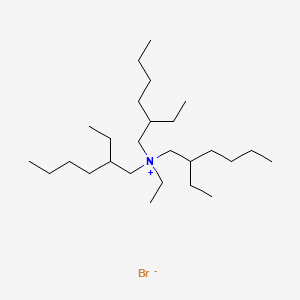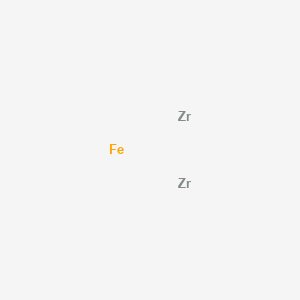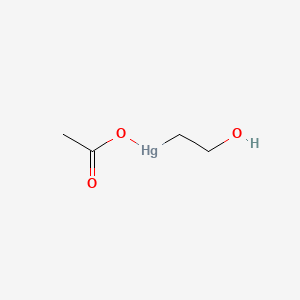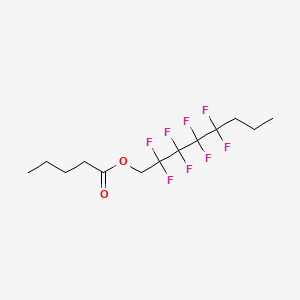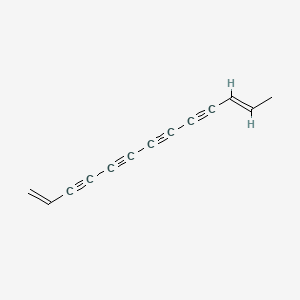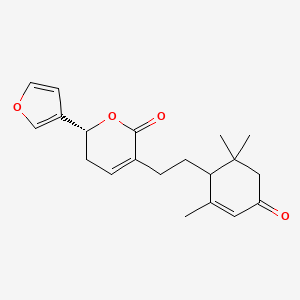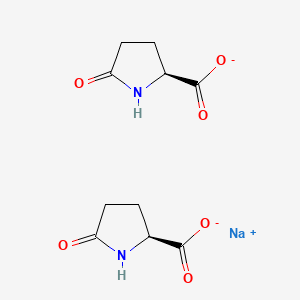
sodium;(2S)-5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate, also known as sodium L-pyroglutamate, is a sodium salt of pyroglutamic acid. This compound is a derivative of the amino acid glutamic acid and is often found in various biological systems. It is known for its role in the metabolism of proteins and peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium;(2S)-5-oxopyrrolidine-2-carboxylate can be synthesized through the cyclization of L-glutamic acid. The process involves heating L-glutamic acid in the presence of a dehydrating agent, such as acetic anhydride, to form pyroglutamic acid. The resulting pyroglutamic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;(2S)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form other related compounds.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylate derivatives, while reduction can yield various amino acid derivatives.
Applications De Recherche Scientifique
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It plays a role in the study of protein and peptide metabolism.
Medicine: It is investigated for its potential therapeutic effects, including its role in cognitive enhancement and neuroprotection.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mécanisme D'action
The mechanism of action of sodium;(2S)-5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to influence the metabolism of proteins and peptides by acting as a precursor for the synthesis of glutathione, an important antioxidant. Additionally, it may modulate neurotransmitter levels in the brain, contributing to its potential cognitive-enhancing effects.
Comparaison Avec Des Composés Similaires
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate can be compared with other similar compounds such as:
Sodium glutamate: Both are derivatives of glutamic acid, but sodium glutamate is primarily used as a flavor enhancer in food.
Sodium pyroglutamate: This is essentially the same compound but may be referred to differently in various contexts.
L-pyroglutamic acid: The non-sodium form of the compound, which has similar biological roles but different solubility and reactivity properties.
Propriétés
Numéro CAS |
37675-88-0 |
|---|---|
Formule moléculaire |
C10H12N2NaO6- |
Poids moléculaire |
279.20 g/mol |
Nom IUPAC |
sodium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Na/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2/t2*3-;/m00./s1 |
Clé InChI |
ZIANFPVTVNDULH-QHTZZOMLSA-L |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] |
SMILES canonique |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)

